2(1H)-Quinazolinone, 4-hydrazinyl-
CAS No.:
Cat. No.: VC14844830
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O |
|---|---|
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 4-hydrazinyl-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13) |
| Standard InChI Key | GTRILPUYZFUVNY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NN |
Introduction
Synthetic Methodologies
The synthesis of 4-hydrazinylquinazolinone derivatives typically involves cyclocondensation reactions or post-functionalization of preformed quinazolinones.
Cyclocondensation of Anthranilic Acid Derivatives
A common route involves reacting anthranilic acid with hydrazine hydrate under reflux conditions in ethanol (Scheme 1) :
This method yields the target compound in ~65–75% purity, requiring subsequent recrystallization from ethanol/water mixtures .
Post-Functionalization Strategies
Alternative approaches modify preformed quinazolinones. For example, chlorination at position 4 followed by nucleophilic substitution with hydrazine achieves higher regioselectivity :
This method improves yields to 80–85% and reduces byproduct formation .
Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Cyclocondensation | 65–75 | 90–95 | Single-step, cost-effective |
| Post-functionalization | 80–85 | 98–99 | High regioselectivity |
Pharmacological Activities
Antitumor Activity
4-Hydrazinylquinazolinone derivatives inhibit tyrosine kinase receptors (TKRs) and dihydrofolate reductase (DHFR), making them potent candidates for cancer therapy. Compound 9 (2-(4-chlorostyryl)-4-hydrazinylquinazoline) demonstrated IC values of 1.2–2.5 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, surpassing doxorubicin in selectivity indices . Mechanistic studies reveal apoptosis induction via caspase-3 activation and G/G cell cycle arrest .
Antimicrobial Efficacy
Fluoroquinolone-like derivatives of 4-hydrazinylquinazolinone exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Compound 13 (4-hydrazinyl-2-(thiazol-2-yl)quinazolinone) showed minimum inhibitory concentrations (MICs) of 4–8 μg/mL, comparable to ciprofloxacin .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |
|---|---|---|---|
| 13 | 4 | 8 | 16 |
| 15 | 2 | 4 | 8 |
Enzyme Inhibition
These compounds selectively inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication. Molecular docking studies indicate strong binding to the ATP-binding pocket of gyrase B (binding energy: −9.2 kcal/mol) .
Structure-Activity Relationships (SAR)
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Hydrazine Substitution: The hydrazinyl group enhances hydrogen bonding with target enzymes, improving affinity .
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Aromatic Modifications: Electron-withdrawing groups (e.g., -Cl) at position 2 increase cytotoxicity by 40–60% .
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Heterocyclic Fusion: Pyrrolo[2,1-b]quinazolinone derivatives (e.g., compound 5) exhibit dual inhibitory activity against DHFR and TKRs .
Applications in Drug Development
Antibiotic Resistance Mitigation
4-Hydrazinylquinazolinones overcome efflux pump-mediated resistance in methicillin-resistant S. aureus (MRSA) by disrupting membrane potential .
Targeted Cancer Therapies
Conjugation with folate vectors enhances tumor-specific delivery, reducing systemic toxicity in murine models .
Challenges and Future Directions
While promising, challenges include optimizing pharmacokinetic properties (e.g., oral bioavailability) and addressing potential hepatotoxicity at high doses (>100 mg/kg) . Future research should explore:
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Nanoparticle Delivery Systems: To improve solubility and target specificity.
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Combination Therapies: Synergistic effects with checkpoint inhibitors or existing chemotherapeutics.
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